molecular formula C17H15NO2S2 B2835778 (E)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-3-(thiophen-3-yl)acrylamide CAS No. 1428382-01-7

(E)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2835778
CAS No.: 1428382-01-7
M. Wt: 329.43
InChI Key: DLSYACWCSCWCQO-ONEGZZNKSA-N
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Description

(E)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-3-(thiophen-3-yl)acrylamide is a synthetic acrylamide derivative of significant interest in medicinal chemistry and neuroscience research. This compound, with the molecular formula C17H15NO2S2 and a molecular weight of 329.44 g/mol, is characterized by its distinct heteroaromatic structure, featuring furan and thiophene rings . Acrylamide derivatives sharing a similar structural core have been identified as potent modulators of nicotinic acetylcholine receptors (nAChRs), specifically acting on the α7 nAChR subtype . Recent studies on analogous compounds have demonstrated their potential as non-opioid agents for managing neuropathic pain. For instance, research published in Anesthesia & Analgesia has shown that certain (E)-3-(thiophen-2-yl)acrylamide derivatives can produce significant antinociceptive effects in mouse models of chemotherapy-induced neuropathy by serving as positive allosteric modulators of the α7 nAChR . The structural complexity of this compound, with its multiple heterocyclic groups, also makes it a candidate for use in advanced synthetic chemistry methodologies, such as visible-light-promoted dearomative rearrangements, to access complex three-dimensional molecular architectures for drug discovery . This product is provided for research purposes to further investigate these mechanisms and applications. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

(E)-N-(furan-3-ylmethyl)-3-thiophen-3-yl-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S2/c19-17(4-3-14-6-9-21-13-14)18(10-15-5-7-20-12-15)11-16-2-1-8-22-16/h1-9,12-13H,10-11H2/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSYACWCSCWCQO-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)C=CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)/C=C/C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-3-(thiophen-3-yl)acrylamide is a compound characterized by its unique structural features, including furan and thiophene moieties. Its molecular formula is C17H15NO2S2C_{17}H_{15}NO_2S_2, with a molecular weight of 329.4 g/mol. The compound is notable for its potential biological activities, which include antimicrobial, anti-inflammatory, and possibly neuropharmacological effects.

Antimicrobial Properties

Recent studies have highlighted the antibacterial activity of compounds containing furan and thiophene derivatives. For instance, derivatives similar to this compound have shown significant action against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. These findings suggest that the compound could be effective in treating bacterial infections .

Neuropharmacological Effects

Research indicates that compounds with similar structural characteristics may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs). For example, studies on related acrylamide derivatives have demonstrated anxiolytic-like effects in animal models, suggesting potential applications in anxiety disorders . The mechanism appears to involve modulation of nAChR activity, which could lead to therapeutic benefits in neuropsychiatric conditions.

In vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of this compound against various cancer cell lines. These studies typically measure cell viability using techniques such as MTT assays or flow cytometry. Results indicate that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, which is a desirable trait for anticancer agents.

Study 1: Antibacterial Activity

In one notable case study, a series of furan derivatives were synthesized and tested for their antibacterial properties. The results showed that compounds with the furan ring significantly inhibited the growth of E. coli at a minimum inhibitory concentration (MIC) of 64 µg/mL. This suggests that modifications to the furan structure can enhance antibacterial efficacy .

Study 2: Neuropharmacological Assessment

Another study focused on evaluating the anxiolytic potential of related acrylamide compounds in mice. The findings indicated that these compounds could effectively reduce anxiety-like behaviors in elevated plus maze tests at doses as low as 0.1 mg/kg after chronic administration. This points towards a promising avenue for developing new anxiolytic drugs based on this chemical scaffold .

Summary Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntibacterialFuran derivativesInhibition of E. coli growth (MIC 64 µg/mL)
NeuropharmacologicalAcrylamide derivativesAnxiolytic-like effects in mice
CytotoxicityVarious cancer cell linesSelective cytotoxicity observed

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene derivatives exhibit notable antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. One study reported a minimum inhibitory concentration (MIC) of 64 µg/mL against Escherichia coli for similar furan derivatives, suggesting that modifications can enhance antibacterial efficacy.

Neuropharmacological Effects

The compound may also serve as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs):

  • Anxiolytic Activity : Similar acrylamide derivatives have demonstrated anxiolytic-like effects in animal models. For example, a study found that related compounds reduced anxiety-like behaviors in mice at doses as low as 0.1 mg/kg after chronic administration . This suggests potential applications in treating anxiety disorders.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and selectivity of this compound against various cancer cell lines:

  • Cytotoxicity : Results from MTT assays indicate selective cytotoxicity towards certain cancer cells while sparing normal cells, making it a promising candidate for anticancer drug development.

Study 1: Antibacterial Activity Assessment

A series of furan derivatives were synthesized and evaluated for their antibacterial properties. The study concluded that structural modifications significantly influenced antibacterial efficacy, with some derivatives showing MIC values comparable to standard antibiotics.

Study 2: Evaluation of Anxiolytic Potential

In a controlled experiment, related acrylamide compounds were tested for their anxiolytic effects in mice using the elevated plus maze test. The findings indicated that these compounds could effectively reduce anxiety-like behaviors, highlighting their potential for therapeutic use in anxiety disorders .

Summary Table of Biological Activities

Activity Description Reference
AntibacterialSignificant activity against E. coli with MIC of 64 µg/mL
AnxiolyticReduced anxiety-like behaviors in mice at doses as low as 0.1 mg/kg
CytotoxicitySelective cytotoxicity towards cancer cells while sparing normal cells

Comparison with Similar Compounds

Key Observations :

  • Thiophen-3-yl at the α-position (vs. thiophen-2-yl in DM497) may alter electronic properties due to differences in sulfur atom orientation .
  • Hydrophobic interactions dominate in compounds like S5, which lack hydrogen bonding but exhibit strong enzyme binding via van der Waals forces .

Pharmacological and Biochemical Activities

Enzyme Interactions

  • GADD34:PP1 Inhibition: Compound S5 [(E)-3-(thiophen-3-yl)-N-(2,2,2-trichloro-1-(quinolin-8-ylthioureido)ethyl)acrylamide] shows a binding energy of -12.3 kcal/mol with GADD34:PP1, driven by hydrophobic contacts rather than hydrogen bonds .
  • Antioxidant Activity : Cinnamyl sulfonamide hydroxamates (e.g., 3a) demonstrate nitric oxide scavenging, a property linked to the acrylamide backbone’s electron-deficient double bond . The target compound’s thiophene rings may augment radical scavenging via sulfur-mediated redox mechanisms.

Antinociceptive Potential

DM497, a simpler analog, reduces nociception in mice by 58% at 10 mg/kg, likely through modulation of TRPV1 or COX pathways . The target compound’s bulkier N-substituents could prolong metabolic stability but may require structural optimization to enhance bioavailability.

Q & A

Basic: What are the standard synthetic routes for (E)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-3-(thiophen-3-yl)acrylamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the acrylamide backbone via condensation of 3-(thiophen-3-yl)acryloyl chloride with furan-3-ylmethylamine and thiophen-2-ylmethylamine.
  • Step 2 : Optimization of reaction conditions (e.g., using triethylamine as a base in anhydrous dichloromethane at 0–5°C to minimize side reactions).
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the (E)-isomer .
    Key Considerations : Solvent polarity and temperature control are critical to avoid polymerization of the acrylamide moiety .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and isomer purity. Thiophene protons typically resonate at δ 6.8–7.5 ppm, while furan protons appear at δ 6.2–7.0 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+^+ ≈ 375.08 g/mol for C19_{19}H18_{18}N2_2O2_2S3_3).
  • IR Spectroscopy : Stretching vibrations for the acrylamide carbonyl (1650–1680 cm1^{-1}) and C=C bonds (1600–1620 cm1^{-1}) confirm functional groups .

Advanced: How can researchers resolve contradictions in reactivity data between this compound and structurally similar acrylamides?

Discrepancies often arise from steric effects of the N-(thiophen-2-ylmethyl) group or electronic modulation by the furan ring. Strategies include:

  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to compare electrophilicity indices and frontier molecular orbitals .
  • Kinetic Studies : Monitor reaction rates under varying conditions (pH, solvent) to identify steric vs. electronic contributions .
  • X-ray Crystallography : Resolve spatial arrangements influencing reactivity, such as hindered access to the acrylamide’s α,β-unsaturated carbonyl .

Advanced: What experimental designs optimize yield in large-scale synthesis while maintaining stereochemical integrity?

  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., isomerization) by precise control of residence time and temperature .
  • Catalytic Systems : Use of Lewis acids (e.g., ZnCl2_2) to stabilize intermediates and enhance regioselectivity .
  • In-line Analytics : Real-time monitoring via UV-Vis or Raman spectroscopy ensures (E)-isomer dominance (>95%) .

Advanced: How does this compound interact with biological targets, and what assays validate its mechanism?

  • Mechanistic Insight : The α,β-unsaturated carbonyl undergoes Michael addition with cysteine residues in proteins (e.g., Keap1-Nrf2 pathway), disrupting redox signaling .
  • Validation Assays :
    • Fluorescence Polarization : Measure binding affinity to target proteins (e.g., IC50_{50} values).
    • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
    • Molecular Dynamics Simulations : Predict binding modes and residence times .

Basic: What are the solubility and stability profiles under physiological conditions?

  • Solubility : Moderate in DMSO (>10 mM) but poor in aqueous buffers (<0.1 mM). Co-solvents (e.g., PEG-400) enhance bioavailability .
  • Stability : Degrades at pH >8.0 via hydrolysis of the acrylamide bond. Store at -20°C under argon to prevent oxidation of thiophene rings .

Advanced: How can researchers address low reproducibility in biological activity studies?

  • Batch Consistency : Ensure synthetic batches are >95% pure (HPLC) and stereochemically uniform (chiral column validation) .
  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and normalize data to cell viability (MTT assay) .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., furan/thiophene hybrids) to identify trends .

Basic: What computational tools predict this compound’s pharmacokinetic properties?

  • ADMET Prediction : SwissADME or ADMETLab 2.0 estimate:
    • LogP : ~3.2 (moderate lipophilicity).
    • CYP450 Inhibition : High risk for CYP3A4 (due to thiophene interactions) .
  • Bioactivity Scoring : PASS Online predicts anti-inflammatory and anticancer potential (Pa >0.7) .

Advanced: What strategies mitigate toxicity risks identified in preclinical studies?

  • Metabolite Identification : LC-MS/MS to detect reactive intermediates (e.g., epoxides from thiophene oxidation) .
  • Prodrug Design : Mask the acrylamide group with enzymatically cleavable protectors (e.g., ester linkages) .
  • Structure-Activity Relationship (SAR) : Modify thiophene substituents to reduce off-target effects .

Advanced: How does the compound’s electronic structure influence its material science applications?

  • Conjugated System : The π-extended framework (furan-thiophene-acrylamide) enables charge transport in organic semiconductors (HOMO ≈ -5.2 eV, LUMO ≈ -2.8 eV) .
  • Device Integration : Spin-coating thin films (≈100 nm) for OFETs; anneal at 150°C to enhance crystallinity .

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